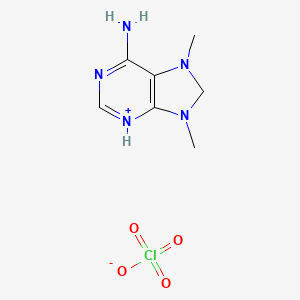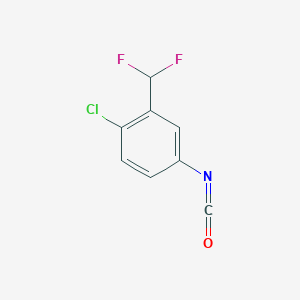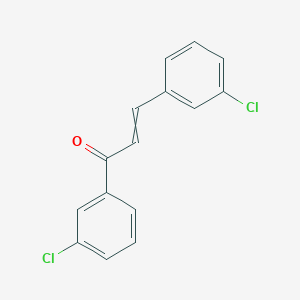methanone CAS No. 52220-83-4](/img/structure/B14656768.png)
[5-Chloro-2-(hydroxymethyl)phenyl](2-fluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(hydroxymethyl)phenylmethanone: is an organic compound that features a unique combination of chloro, hydroxymethyl, and fluorophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(hydroxymethyl)phenylmethanone typically involves the reaction of 5-chloro-2-(hydroxymethyl)benzaldehyde with 2-fluorobenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the methanone linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the methanone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: 5-chloro-2-(carboxymethyl)phenyl(2-fluorophenyl)methanone.
Reduction: 5-chloro-2-(hydroxymethyl)phenyl(2-fluorophenyl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Chloro-2-(hydroxymethyl)phenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features enable it to interact with specific biological targets, providing insights into biochemical processes.
Medicine: In medicinal chemistry, 5-Chloro-2-(hydroxymethyl)phenylmethanone is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the development of advanced materials with specific properties. Its incorporation into polymers or coatings can enhance their performance and durability.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-(hydroxymethyl)phenylmethanone involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluorophenyl groups can enhance binding affinity and specificity, while the hydroxymethyl group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Vergleich Mit ähnlichen Verbindungen
- 5-Chloro-2-(hydroxymethyl)phenylmethanone
- 5-Chloro-2-(hydroxymethyl)phenylmethanone
- 5-Chloro-2-(hydroxymethyl)phenylmethanone
Comparison: Compared to its analogs, 5-Chloro-2-(hydroxymethyl)phenylmethanone exhibits unique properties due to the position of the fluorine atom on the phenyl ring This positional difference can influence the compound’s reactivity, binding affinity, and overall biological activity
Eigenschaften
CAS-Nummer |
52220-83-4 |
|---|---|
Molekularformel |
C14H10ClFO2 |
Molekulargewicht |
264.68 g/mol |
IUPAC-Name |
[5-chloro-2-(hydroxymethyl)phenyl]-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C14H10ClFO2/c15-10-6-5-9(8-17)12(7-10)14(18)11-3-1-2-4-13(11)16/h1-7,17H,8H2 |
InChI-Schlüssel |
IKCUNCGUXCTOKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


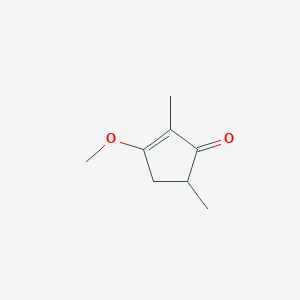
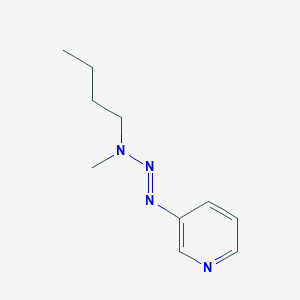
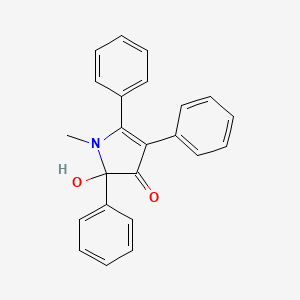
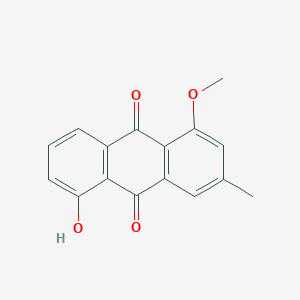
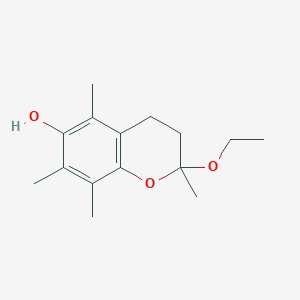
![O-Ethyl O-[2-(methanesulfinyl)ethyl] methylphosphonothioate](/img/structure/B14656712.png)
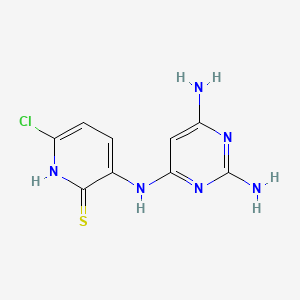
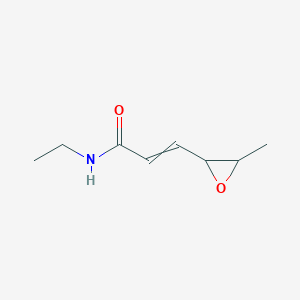
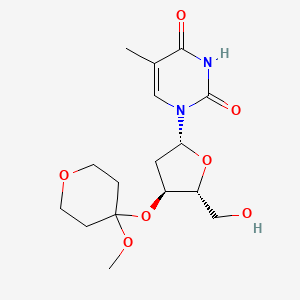
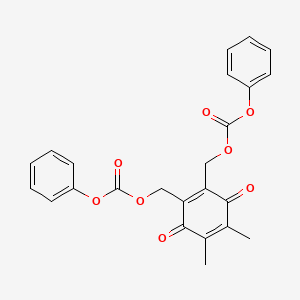
![3-Hydroxy-4-[2-(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14656758.png)
